molecular formula C11H13BF4N2 B1280819 1-Benzyl-3-methylimidazolium tetrafluoroborate CAS No. 500996-04-3

1-Benzyl-3-methylimidazolium tetrafluoroborate

Cat. No. B1280819
CAS RN: 500996-04-3
M. Wt: 260.04 g/mol
InChI Key: QULDEUUWXMCUFO-UHFFFAOYSA-N
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Description

1-Benzyl-3-methylimidazolium tetrafluoroborate, also known as 1-Methyl-3-benzylimidazolium tetrafluoroborate, is a chemical compound with the empirical formula C11H13BF4N2 . It has a molecular weight of 260.04 .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-3-methylimidazolium tetrafluoroborate can be represented by the SMILES string FB-(F)F.C[n+]1ccn(Cc2ccccc2)c1 . This indicates that the compound contains a benzyl group attached to an imidazolium ring, which is further substituted with a methyl group. The tetrafluoroborate anion is associated with the cationic imidazolium ring.


Chemical Reactions Analysis

1-Benzyl-3-methylimidazolium tetrafluoroborate has been used as a reaction medium for the synthesis of pyrimido[1,2-a]benzimidazole derivatives . The structures of the products were characterized by IR, 1H NMR, and HRMS spectroscopy .


Physical And Chemical Properties Analysis

It has a molecular weight of 260.04 . The compound is associated with the PubChem Substance ID: 57650020 .

Scientific Research Applications

Organic Synthesis

1-Benzyl-3-methylimidazolium tetrafluoroborate is utilized in organic synthesis as a solvent and catalyst. Its ionic liquid properties offer a non-volatile and thermally stable medium, which can enhance reaction rates and yields. It’s particularly useful in facilitating reactions like Suzuki coupling and Friedel-Crafts acylation due to its ability to dissolve a wide range of organic, inorganic, and polymeric materials .

Electrochemistry

In electrochemistry, this compound serves as an electrolyte in batteries and supercapacitors. Its high ionic conductivity and wide electrochemical window make it an excellent choice for creating more efficient and durable energy storage devices .

Pharmaceuticals

The pharmaceutical industry leverages 1-Benzyl-3-methylimidazolium tetrafluoroborate for drug formulation and synthesis. Its solubilizing properties help in the creation of active pharmaceutical ingredients (APIs) and can aid in the development of novel drug delivery systems .

Catalysis

This ionic liquid acts as a green catalyst in various chemical transformations. It promotes environmentally friendly processes by reducing the need for hazardous solvents and can be recycled and reused in multiple cycles, thus minimizing waste .

Nanotechnology

In nanotechnology, 1-Benzyl-3-methylimidazolium tetrafluoroborate is used to synthesize nanomaterials. It can act as a template or stabilizing agent for the formation of nanoparticles, which have applications ranging from electronics to medicine .

Green Chemistry

The compound is pivotal in green chemistry applications due to its non-toxic and biodegradable nature. It supports the development of sustainable chemical processes that are less harmful to the environment and align with the principles of green chemistry .

Analytical Chemistry

In analytical chemistry, 1-Benzyl-3-methylimidazolium tetrafluoroborate is employed as a solvent in chromatography and spectrometry. It improves the separation of compounds and enhances the accuracy of analytical results .

Materials Science

Lastly, in materials science, this ionic liquid is used in the synthesis and processing of advanced materials. Its unique properties can influence the morphology and functionality of materials, leading to innovations in fields like electronics and coatings .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

While specific future directions for 1-Benzyl-3-methylimidazolium tetrafluoroborate are not mentioned in the search results, ionic liquids in general are being explored for various applications due to their unique properties . They are being used in diverse fields such as green chemistry, catalysis, and materials science .

properties

IUPAC Name

1-benzyl-3-methylimidazol-3-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N2.BF4/c1-12-7-8-13(10-12)9-11-5-3-2-4-6-11;2-1(3,4)5/h2-8,10H,9H2,1H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULDEUUWXMCUFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C[N+]1=CN(C=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50478331
Record name 1-Benzyl-3-methylimidazolium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50478331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-methylimidazolium tetrafluoroborate

CAS RN

500996-04-3
Record name 1-Benzyl-3-methylimidazolium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50478331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyl-3-methylimidazolium Tetrafluoroborate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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